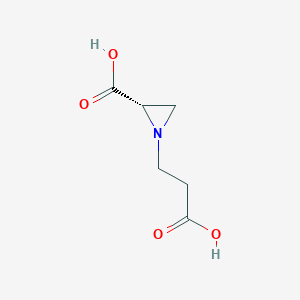
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a unique compound characterized by its aziridine ring and carboxylic acid functional groups Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with an alkylating agent to form the aziridine ring. The reaction conditions often require the use of a base to deprotonate the amino group, facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid or aziridine ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential as a drug candidate or a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves its reactive aziridine ring, which can interact with various biological targets. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or other biomolecules. This reactivity can disrupt normal biological functions, making it useful in medicinal chemistry for designing enzyme inhibitors or other therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid: Shares the aziridine ring but lacks the carboxyethyl group.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid.
3-Arylaziridine-2-carboxylic acid derivatives: Functionalized aziridines with aryl groups.
Uniqueness
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific combination of the aziridine ring and carboxyethyl group, which imparts distinct reactivity and potential biological activity. This combination allows for targeted interactions in synthetic and medicinal chemistry applications, distinguishing it from other aziridine derivatives.
Propiedades
Número CAS |
757172-88-6 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S)-1-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7?/m0/s1 |
Clave InChI |
TXNWLQHSEQGNEE-LRYVRFSDSA-N |
SMILES isomérico |
C1[C@H](N1CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(N1CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


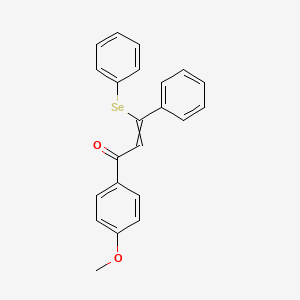
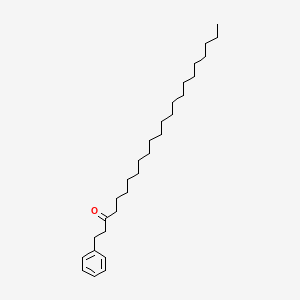
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
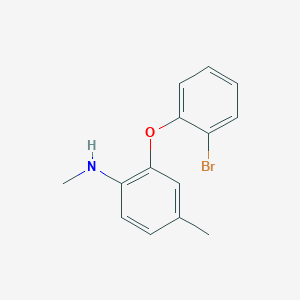
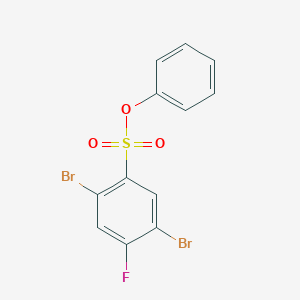
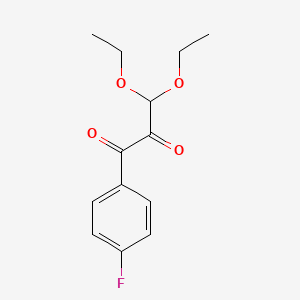
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
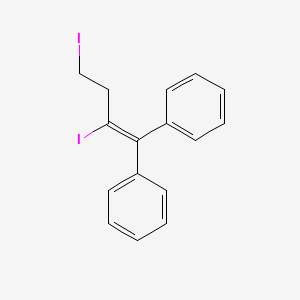

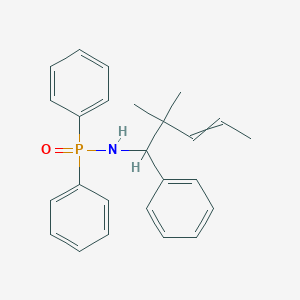
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
